physical properties of n-Butyl L-Lactate
physical properties of n-Butyl L-Lactate
The Physicochemical Paradigm of n-Butyl L-Lactate: A Green Excipient and Solvent in Advanced Drug Delivery
Introduction As a Senior Application Scientist navigating the complexities of modern drug formulation, I frequently encounter the dual bottlenecks of Active Pharmaceutical Ingredient (API) insolubility and organic solvent toxicity. n-Butyl L-Lactate (CAS 34451-19-9), the L-enantiomer of butyl lactate, has emerged as a transformative, bio-based solvent and excipient[1]. Synthesized via the esterification of natural L-lactic acid and n-butanol, it provides a unique combination of amphiphilic solvency, low volatility, and excellent biocompatibility. Unlike traditional petrochemical solvents, its physicochemical profile allows for highly controlled nanoparticle engineering while maintaining an environmentally and biologically safe footprint[2].
Physicochemical Profiling: The Causality of Formulation To successfully leverage a solvent in pharmaceutical formulation, one must understand the direct causality between its physical properties and its behavior within complex matrices. Below is the physicochemical profile of n-Butyl L-Lactate and the technical rationale for its use.
Table 1: Physicochemical Properties of n-Butyl L-Lactate (CAS 34451-19-9)
| Property | Value | Scientific Implication in Formulation |
| Molecular Weight | 146.18 g/mol | Facilitates moderate membrane permeability and optimal diffusion rates during solvent extraction[1]. |
| Boiling Point | 185 - 187 °C | High boiling point ensures stability during high-temperature emulsification without premature evaporation[3]. |
| Melting Point | -28 °C | Remains liquid at sub-zero storage, preventing crystallization in cold-chain logistics[3]. |
| Density (20 °C) | 0.981 - 0.984 g/mL | Near-water density aids in stabilizing oil-in-water (O/W) emulsions by minimizing phase separation driven by gravity[4]. |
| Refractive Index | 1.418 - 1.426 | Useful for real-time concentration monitoring via refractometry during solvent extraction processes[5]. |
| Flash Point | 69 - 71 °C | Categorized as a combustible (not highly flammable) liquid, significantly enhancing manufacturing safety[6]. |
| Vapor Pressure | 0.4 mmHg (20 °C) | Low volatile organic compound (VOC) emission; prevents rapid solvent loss during open-vessel mixing[1]. |
| Optical Rotation | [α]²⁰D -13 ± 1° | Confirms enantiomeric purity (L-isomer), which is critical for predictable biological metabolism[4]. |
Role in Drug Development & Formulation n-Butyl L-Lactate’s molecular structure features both a hydroxyl group (acting as a hydrogen bond donor/acceptor) and an ester linkage with a lipophilic butyl chain. This dual nature makes it an exceptional solvent for poorly water-soluble APIs (BCS Class II and IV).
In advanced formulations, it acts as a primary solvent and cosurfactant. For instance, researchers have successfully utilized n-butyl L-lactate to dissolve lipophilic drugs like Fenofibrate to engineer Self-Microemulsifying Polymeric Matrix Systems (SMEPMS), which are then subjected to freeze-drying to obtain nanosized therapeutic particles[3]. Furthermore, its limited water solubility (approx. 42 g/L) combined with its high affinity for lipids makes it an ideal organic phase for the Solvent Emulsification-Diffusion Method used to synthesize Solid Lipid Nanoparticles (SLNs) and microemulsions.
Experimental Protocol: Synthesis of API-Loaded Solid Lipid Nanoparticles (SLNs)
Trustworthiness & Causality: This self-validating protocol relies on the thermodynamic principle of partial miscibility. By saturating the aqueous phase with n-Butyl L-Lactate initially, we prevent premature solvent diffusion. Subsequent massive dilution breaks this thermodynamic equilibrium, forcing the solvent to rapidly diffuse into the continuous phase, triggering the instant precipitation of the lipid and API into nanoparticles.
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Dissolve 500 mg of a solid lipid (e.g., Stearic acid) and 50 mg of the hydrophobic API in 5 mL of n-Butyl L-Lactate.
-
Causality: The high boiling point of n-Butyl L-Lactate (185 °C) allows heating this mixture to 70 °C (above the lipid's melting point) without solvent boiling or significant vapor loss.
-
-
Preparation of the Aqueous Phase:
-
Prepare 50 mL of an aqueous solution containing 2% w/v stabilizing surfactant (e.g., Poloxamer 188).
-
Saturate this aqueous phase with n-Butyl L-Lactate (approx. 4% v/v) and heat to 70 °C.
-
Causality: Pre-saturation prevents the organic solvent from diffusing out of the emulsion droplets during the initial high-shear mixing phase, ensuring droplet size stability.
-
-
Primary Emulsification:
-
Slowly inject the organic phase into the aqueous phase under high-shear homogenization (15,000 rpm for 5 minutes) to form an O/W microemulsion.
-
-
Solvent Diffusion and Nanoparticle Precipitation:
-
Transfer the primary emulsion into 200 mL of cold distilled water (2-5 °C) under continuous magnetic stirring.
-
Causality: The sudden dilution drops the solvent concentration in the continuous phase below its solubility limit, driving the n-Butyl L-Lactate out of the lipid droplets. The temperature drop solidifies the lipid, trapping the API inside the newly formed SLNs.
-
-
Purification:
-
Remove the diffused n-Butyl L-Lactate and excess surfactant via tangential flow filtration (TFF) or dialysis against distilled water for 24 hours.
-
Workflow Visualization
Workflow of Solid Lipid Nanoparticle synthesis via n-Butyl L-Lactate solvent diffusion.
Safety, Metabolism & Regulatory Profile For drug development professionals, the metabolic fate of an excipient is as critical as its physical properties. n-Butyl L-Lactate is highly biodegradable. In vivo, it undergoes rapid enzymatic hydrolysis by non-specific esterases into L-lactic acid (an endogenous metabolite) and n-butanol (which is further oxidized to butyric acid and eventually enters the TCA cycle)[7]. This predictable and safe metabolic pathway underpins its low toxicity profile, with an oral LD50 > 2000 mg/kg in rats[7]. Its established safety makes it an FDA-approved food additive and a highly promising, environmentally friendly excipient for next-generation pharmaceutical formulations[7].
References
-
PubChem. "Butyl Lactate | C7H14O3 | CID 8738". National Institutes of Health. [Link]
-
ChemBK. "n-Butyl (S)-(-)-2-hydroxypropionate". ChemBK.[Link]
-
AECOCHEM. "Butyl L-lactate CAS 34451-19-9". Xiamen Aeco Chemical Industrial Co., Ltd.[Link]
-
Ataman Chemicals. "BUTYL LACTATE". Ataman Kimya.[Link]
-
Wikipedia. "n-Butyl lactate". Wikimedia Foundation. [Link]
-
BIVITURE. "Butyl Lactate Solvent in Agrochemical Formulations". BIVITURE.[Link]
